N,N'-di(2-ethylhexyl)-1,7-di(thiophen-2-yl)perylene-3,4,9,10-tetracarboxylic acid bisimide
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Description
N,N'-di(2-ethylhexyl)-1,7-di(thiophen-2-yl)perylene-3,4,9,10-tetracarboxylic acid bisimide is a useful research compound. Its molecular formula is C48H46N2O4S2 and its molecular weight is 779.0 g/mol. The purity is usually 95%.
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Biological Activity
N,N'-di(2-ethylhexyl)-1,7-di(thiophen-2-yl)perylene-3,4,9,10-tetracarboxylic acid bisimide (referred to as PDI) is a notable compound in the class of perylene diimides (PDIs), which are recognized for their exceptional photophysical properties and potential applications in organic electronics, photonics, and biological systems. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
PDI exhibits a robust structure characterized by a perylene core with tetracarboxylic acid functionalities and thiophene substituents. The presence of the 2-ethylhexyl groups enhances its solubility in organic solvents, which is crucial for biological applications. The compound's structure can be depicted as follows:
- Perylene Core : Central aromatic system contributing to electronic properties.
- Tetracarboxylic Acid Groups : Facilitate solubility and interaction with biological molecules.
- Thiophene Substituents : Enhance electronic properties and stability.
Anticancer Properties
Recent studies have indicated that PDIs, including PDI, exhibit significant anticancer activity. For instance:
- Mechanism of Action : PDIs can intercalate into DNA, leading to the inhibition of DNA replication and transcription. This property has been exploited in designing PDIs as potential chemotherapeutic agents.
- Case Study : A study demonstrated that PDI showed cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation .
Photodynamic Therapy (PDT)
PDIs have been investigated for their role in photodynamic therapy:
- Mechanism : Upon irradiation with light, PDIs generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
- Research Findings : In vitro studies revealed that PDI-mediated PDT significantly reduced tumor cell viability when exposed to specific wavelengths of light .
Antibacterial Activity
The antibacterial properties of PDIs are also noteworthy:
- Study Overview : A comparative study showed that PDIs demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Mechanism : The proposed mechanism involves the disruption of bacterial cell membranes and interference with cellular respiration due to ROS generation upon light activation.
Table 1: Biological Activity of this compound
Mechanism | Description |
---|---|
DNA Intercalation | Inhibits replication and transcription |
ROS Generation | Induces apoptosis via photodynamic effects |
Membrane Disruption | Alters bacterial cell membrane integrity |
Properties
Molecular Formula |
C48H46N2O4S2 |
---|---|
Molecular Weight |
779.0 g/mol |
IUPAC Name |
7,18-bis(2-ethylhexyl)-11,22-dithiophen-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C48H46N2O4S2/c1-5-9-13-27(7-3)25-49-45(51)31-19-17-29-40-34(38-16-12-22-56-38)24-36-42-32(46(52)50(48(36)54)26-28(8-4)14-10-6-2)20-18-30(44(40)42)39-33(37-15-11-21-55-37)23-35(47(49)53)41(31)43(29)39/h11-12,15-24,27-28H,5-10,13-14,25-26H2,1-4H3 |
InChI Key |
SAHPZSAVAOLELM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(CC)CCCC)C8=CC=CS8)C9=CC=CS9)C1=O |
Origin of Product |
United States |
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